N-[2-(3-bromophenoxy)ethyl]-2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
N-[2-(3-bromophenoxy)ethyl]-2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a bromophenoxyethyl group, a chloro substituent, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
The synthesis of N-[2-(3-bromophenoxy)ethyl]-2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the bromophenoxyethyl intermediate: This step involves the reaction of 3-bromophenol with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Coupling with pyridine derivative: The bromophenoxyethyl intermediate is then coupled with a pyridine derivative, such as 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation reaction: The final step involves the amidation of the coupled product with an appropriate amine, such as ethylamine, to form the desired carboxamide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N-[2-(3-bromophenoxy)ethyl]-2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(3-bromophenoxy)ethyl]-2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(3-bromophenoxy)ethyl]-2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-[2-(3-bromophenoxy)ethyl]-2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
N-[2-(4-bromophenoxy)ethyl]-2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide: This compound has a similar structure but with a different position of the bromine atom on the phenoxyethyl group.
N-[2-(3-chlorophenoxy)ethyl]-2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide: This compound has a chlorine atom instead of a bromine atom on the phenoxyethyl group.
N-[2-(3-bromophenoxy)ethyl]-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxamide: This compound has a fluorine atom instead of a chlorine atom on the pyridine ring.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(3-bromophenoxy)ethyl]-2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClF3N2O2/c16-9-2-1-3-10(8-9)24-7-6-22-14(23)12-11(15(18,19)20)4-5-21-13(12)17/h1-5,8H,6-7H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPMFTADHXISSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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